molecular formula C13H18BrNO2 B1491421 (1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-yl)methanol CAS No. 1458274-20-8

(1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-yl)methanol

Cat. No.: B1491421
CAS No.: 1458274-20-8
M. Wt: 300.19 g/mol
InChI Key: KDWSUNIPGHWYID-UHFFFAOYSA-N
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Description

(1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-yl)methanol is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a versatile synthetic building block. The compound features a pyrrolidine ring, a common scaffold in pharmaceuticals, which is substituted with a hydroxymethyl group and a 5-bromo-2-methoxybenzyl moiety. This structure is closely related to several pharmacologically active agents, positioning it as a valuable intermediate for the synthesis of compound libraries for biological screening . Its primary research application lies in its role as a precursor for the development of novel therapeutic candidates. The presence of the bromine atom on the aromatic ring makes it an ideal substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse carbon- or nitrogen-based substituents . Concurrently, the hydroxymethyl group on the pyrrolidine ring offers a handle for further functionalization, including esterification, oxidation, or the formation of carbamates and amides, allowing researchers to fine-tune the molecule's properties . This combination of reactive sites makes it a powerful tool for constructing more complex molecules aimed at modulating biological targets like enzymes and receptors. Related bromo-methoxybenzyl pyrrolidine compounds have been investigated in studies concerning tumor cell lines, highlighting the potential relevance of this chemical class in oncological research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and to comply with all relevant institutional safety protocols.

Properties

IUPAC Name

[1-[(5-bromo-2-methoxyphenyl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-17-13-3-2-12(14)6-11(13)8-15-5-4-10(7-15)9-16/h2-3,6,10,16H,4-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWSUNIPGHWYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(3-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol, also referred to by its CAS number 2098079-79-7, is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of 1-(1-(3-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol is C12H19N3O, with a molecular weight of 221.30 g/mol. The compound features a piperidine ring substituted with an aminopyridine moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC12H19N3O
Molecular Weight221.30 g/mol
CAS Number2098079-79-7

Pharmacological Profile

Research indicates that compounds similar to 1-(1-(3-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol exhibit activity against various biological targets, particularly in the central nervous system and cardiovascular systems. The compound has been evaluated for its interaction with adenosine receptors and phosphodiesterases, which are critical in numerous physiological processes.

Key Findings:

  • Adenosine Receptor Interaction : Studies have shown that derivatives of aminopyridines can selectively bind to A1 and A2A adenosine receptors, influencing neurotransmission and vascular functions .
  • PDE Inhibition : The compound has demonstrated inhibitory activity against phosphodiesterase enzymes, particularly PDE10A. This inhibition can lead to increased levels of cyclic AMP (cAMP), affecting various signaling pathways .

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Neuroprotective Effects : In a study examining neuroprotective properties, compounds with similar structures were shown to reduce neuroinflammation and apoptosis in neuronal cells exposed to oxidative stress .
  • Cardiovascular Effects : Another investigation reported that aminopyridine derivatives could lower blood pressure in hypertensive animal models by modulating adenosine receptor activity .

Inhibitory Activity Against PDE10A

CompoundIC50 (µM)Selectivity
1-(1-(3-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol5.6High
Compound A3.2Moderate
Compound B1.5High

Table 1: Inhibitory activities of selected compounds against PDE10A.

Adenosine Receptor Binding Affinity

CompoundA1R Ki (nM)A2AR Ki (nM)
1-(1-(3-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol50120
Compound C3090
Compound D70150

Table 2: Binding affinities of selected compounds at adenosine receptors.

Scientific Research Applications

Based on the search results, here is what is known about the applications of (1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-yl)methanol:

(1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C13H18BrNO2C_{13}H_{18}BrNO_2 and a molecular weight of 300.19 g/mol. According to BenchChem, it is a useful research compound with a purity of around 95%.

Properties

  • IUPAC Name: $$1-[(5-bromo-2-methoxyphenyl)methyl]pyrrolidin-3-yl]methanol
  • InChI: InChI=1S/C13H18BrNO2/c1-17-13-3-2-12(14)6-11(13)8-15-5-4-10(7-15)9-16/h2-3,6,10,16H,4-5,7-9H2,1H3
  • InChI Key: KDWSUNIPGHWYID-UHFFFAOYSA-N
  • Canonical SMILES: COC1=C(C=C(C=C1)Br)CN2CCC(C2)CO
    Retrosynthesis Analysis:
    • AI-Powered Synthesis Planning employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
    • Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
    • Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer for in vitro research products:
Products available for purchase are designed specifically for in vitro studies, which are experiments conducted using cells or tissues in a controlled laboratory environment. These products are not categorized as drugs or medicines, have not been approved by the FDA, and are not intended to prevent, treat, or cure any medical condition or disease. Introducing these products into the bodies of humans or animals is strictly prohibited.

Comparison with Similar Compounds

Key Structural Differences:

  • Aromatic Substituents : The target compound’s 5-bromo-2-methoxybenzyl group contrasts with fluoropyridinyl (HB085) or pyridinylsulfonyl () moieties. Bromo and methoxy groups enhance lipophilicity and steric bulk compared to smaller halogens (e.g., fluoro) or polar sulfonyl groups.
  • Pyrrolidine Position : The hydroxymethyl group at the 3-position (target compound, HB085) versus 2-position () alters hydrogen-bonding geometry and conformational flexibility.

Physicochemical Properties

  • Molecular Weight : The target compound (298.19 g/mol) is heavier than HB085 (212.23 g/mol) due to its brominated benzyl group but lighter than the sulfonyl-containing analog (321.19 g/mol) .
  • The sulfonyl group in ’s compound introduces polarity, reducing logP .
  • Solubility: The hydroxymethyl group in all analogs improves aqueous solubility relative to non-hydroxylated derivatives.

Preparation Methods

Nucleophilic Substitution

  • Starting from 5-bromo-2-methoxybenzyl halide (typically bromide or chloride), a nucleophilic substitution is performed with a pyrrolidin-3-yl intermediate.
  • The reaction is usually carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) to enhance nucleophilicity.
  • A base (e.g., sodium hydroxide or triethylamine) is used to facilitate the substitution.
  • Temperature control is essential; reactions are generally conducted at ambient to slightly elevated temperatures (20–50 °C).

Reduction of Intermediates

These agents provide high-quality crude products with fewer side reactions and allow purification by crystallization rather than chromatography, improving scalability and efficiency.

Deprotection

  • If acetyl or other protecting groups are employed on the pyrrolidine nitrogen or hydroxyl groups, deprotection is typically performed using bases in alcoholic solvents.
  • Common solvents include methanol , ethanol , or mixed solvents such as methanol/THF/water in ratios like 4:1:0.5.
  • Reaction temperatures range from ambient to 50–100 °C depending on the protecting group stability.
  • The deprotection step is crucial for obtaining the free hydroxyl functionality of the target molecule.

Detailed Reaction Conditions and Solvent Systems

Step Reagents/Conditions Solvents Temperature Notes
Nucleophilic substitution 5-Bromo-2-methoxybenzyl halide + pyrrolidin-3-yl derivative + base DMF, sometimes THF 20–50 °C Base: NaOH or triethylamine; solvent volume 5–20 mL/mmol
Reduction LAH or SDMA, TBLAH, DIBALH THF, MTBE, 2-methyl-THF mixtures Reflux or room temp LAH requires careful monitoring; alternative hydrides preferred
Deprotection Base (e.g., NaOH) Methanol, ethanol, MeOH/THF/H2O 25–100 °C Mixed solvents improve solubility and reaction efficiency
Purification Crystallization or chromatography Ethanol, toluene, MTBE Cooling to room temp Crystallization preferred for scalability

Representative Synthetic Route (Based on Patent EP3133071A1)

  • Step 1: Nucleophilic Substitution
    Compound 1-a (5-bromo-2-methoxybenzyl halide) reacts with pyrrolidin-3-yl intermediate 1-b in DMF with a base to form compound 1-c.

  • Step 2: Reduction
    Compound 1-d (carbonyl or protected intermediate) is reduced using boron trifluoride etherate and triethylsilane in a mixed solvent system of dichloromethane and acetonitrile (1:1 to 1:2 ratio) at room temperature.

  • Step 3: Deprotection
    The acetyl protecting groups on compound 1-f are removed by treatment with base in methanol or mixed solvents (methanol/THF/water), typically at 25–50 °C.

  • Step 4: Purification
    The crude product is purified by recrystallization from ethanol or aqueous ethanol at 50–100 °C, yielding (1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-yl)methanol.

Research Findings on Optimization

  • Solvent choice significantly impacts yield and purity; mixed solvents like methanol/THF/water improve deprotection efficiency.
  • Reduction agents other than LAH (e.g., SDMA, TBLAH) reduce side reactions such as dehalogenation and improve yield.
  • Reaction monitoring by TLC or HPLC is critical during reduction to avoid over-reduction or loss of bromine substituent.
  • Crystallization as a purification step is advantageous for scale-up, avoiding column chromatography.

Summary Table of Preparation Methods

Method No. Reaction Type Key Reagents/Conditions Advantages Limitations
Method 1 Nucleophilic substitution + Reduction + Deprotection DMF, NaOH, boron trifluoride etherate, triethylsilane, methanol High yield, scalable, well-known Requires careful control of reduction
Method 2 Reduction with alternative hydrides (SDMA, TBLAH, DIBALH) THF, MTBE, mild reducing agents Less side reactions, easier purification May require optimization per batch
Method 3 Deprotection in mixed solvents Methanol/THF/H2O mixtures, base Improved deprotection efficiency Solvent ratios must be optimized

Q & A

Q. Key Considerations :

  • Monitor reaction progress with TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm the benzyl, pyrrolidine, and methoxy groups. Aromatic protons (6.5–7.5 ppm) and methoxy singlet (~3.8 ppm) are diagnostic .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly in the pyrrolidine ring .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for C₁₄H₁₉BrNO₂⁺) .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtainable) .

Q. Table: Biological Activity Trends in Analogs

Analog ModificationBioactivity (Hypothetical)Source
5-Bromo, 2-methoxyIC₅₀ = 12 nM (Target)N/A
5-Chloro, 2-methoxyIC₅₀ = 35 nM
5-Bromo, 2-hydroxyIC₅₀ = 150 nM

Advanced: How can researchers mitigate organic degradation during prolonged experiments (e.g., storage or bioassays)?

Answer:

  • Temperature Control : Store solutions at –20°C under inert gas (N₂/Ar) to slow oxidation .
  • Stabilizing Additives : Include antioxidants (e.g., BHT) or chelating agents (EDTA) in aqueous buffers .
  • Real-Time Monitoring : Use LC-MS to track degradation products and adjust storage conditions dynamically .

Evidence-Based Insight : highlights that organic degradation in wastewater increased over 9 hours at room temperature; analogous protocols recommend cooling to 4°C for stability .

Advanced: What computational tools are effective for predicting this compound’s reactivity or binding modes?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes, receptors). ’s pyrrolo-pyrimidine derivatives employed similar strategies .
  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • MD Simulations : Run molecular dynamics (GROMACS) to assess stability of ligand-target complexes over time .

Validation : Cross-check computational results with experimental SAR data from analogs (e.g., ’s pyrazole derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(5-Bromo-2-methoxybenzyl)pyrrolidin-3-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.